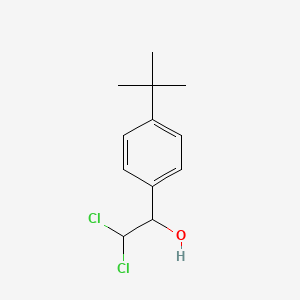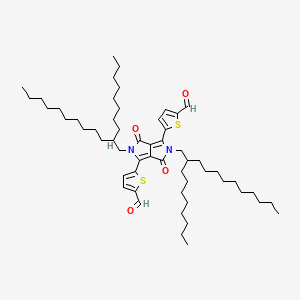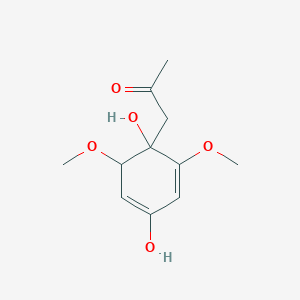
2,6-Dimethoxy-1-acetylmethylhydroquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-1-acetylmethylhydroquinone is an organic compound with the molecular formula C11H14O5 It is a derivative of hydroquinone, characterized by the presence of two methoxy groups and an acetylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-1-acetylmethylhydroquinone typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethoxyphenol.
Acetylation: The phenol undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2,6-dimethoxyacetophenone.
Reduction: The acetophenone is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the acetylation and reduction steps.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethoxy-1-acetylmethylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be further reduced to form hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted hydroquinones depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-1-acetylmethylhydroquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-1-acetylmethylhydroquinone involves its interaction with various molecular targets:
Antioxidant Activity: It acts as an antioxidant by donating electrons to neutralize free radicals.
Enzyme Inhibition: It can inhibit certain enzymes involved in oxidative stress pathways.
Cell Signaling: It may modulate cell signaling pathways related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
2,6-Dimethoxy-1,4-benzoquinone: Similar in structure but lacks the acetylmethyl group.
2,6-Dimethoxyphenol: Similar in structure but lacks the acetylmethyl and quinone groups.
Hydroquinone: Lacks the methoxy and acetylmethyl groups.
Propiedades
Fórmula molecular |
C11H16O5 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
1-(1,4-dihydroxy-2,6-dimethoxycyclohexa-2,4-dien-1-yl)propan-2-one |
InChI |
InChI=1S/C11H16O5/c1-7(12)6-11(14)9(15-2)4-8(13)5-10(11)16-3/h4-5,9,13-14H,6H2,1-3H3 |
Clave InChI |
QWZDPMUDJDEJBU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1(C(C=C(C=C1OC)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


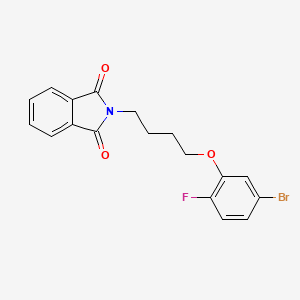
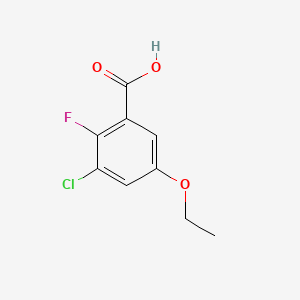

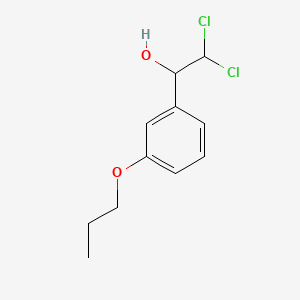
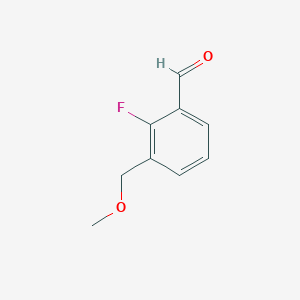

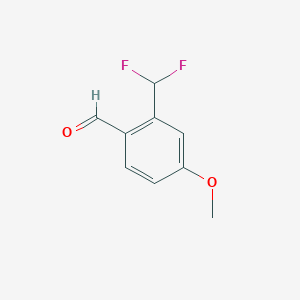
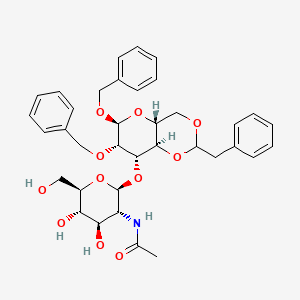
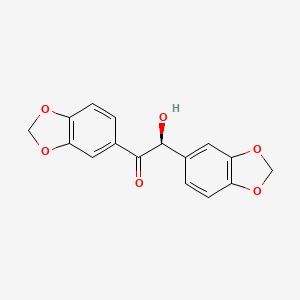
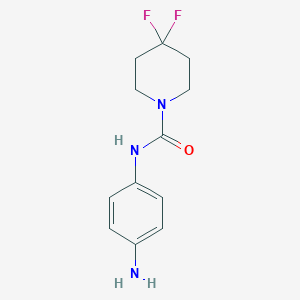
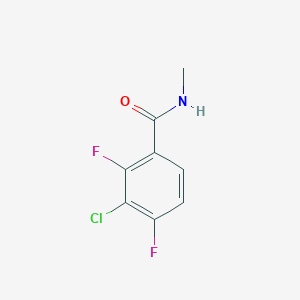
![12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14765915.png)
